
(R)-N-Boc-Morpholine-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and its smell .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes understanding the reaction mechanism, which describes the step-by-step sequence of events that occur during a reaction .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how the compound reacts with other substances .Scientific Research Applications
Pretargeting for Medical Imaging
Morpholino derivatives, including those related to "(R)-N-Boc-Morpholine-2-acetic acid," have been investigated for their potential in pretargeting applications, particularly in medical imaging. Pretargeting is a technique that aims to improve the targeting and accumulation of imaging agents at disease sites, such as tumors. One study explored the use of morpholinos in a mouse model for pretargeting, where a morpholino-conjugated antibody was used to target tumor cells, followed by the administration of a complementary morpholino tagged with a radioactive isotope for imaging. The results indicated promising applications of morpholinos in enhancing the specificity and efficacy of imaging agents in identifying disease sites (Liu et al., 2003).
Dental Repair Applications
Another study focused on the dental field, specifically on the repair strength of composite-to-composite bonds contaminated with saliva, which is a common challenge in restorative dentistry. The research investigated the effect of morpholine on the surface treatment of aged resin composites contaminated with saliva. It was found that applying morpholine prior to the adhesive agent significantly increased the bond strength of the aged resin composite when repaired with new resin composite. This suggests that morpholine could improve the longevity and effectiveness of dental restorations (Klaisiri et al., 2022).
Neurotoxicological Research
Morpholino compounds have also been utilized in neurotoxicological research to study the effects of substance exposure on the brain. One such study conducted on mice examined the impact of TiO2 nanoparticles exposure, utilizing morpholine-based compounds to investigate the resulting metabolic changes in the brain. The study highlighted the potential neurotoxic effects of nanoparticles, with findings that could be relevant to understanding how morpholine derivatives interact with neurological pathways and structures (Hu et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSISPMRGFJLDI-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654178 |
Source


|
| Record name | [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-Morpholine-2-acetic acid | |
CAS RN |
1257848-48-8 |
Source


|
| Record name | [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

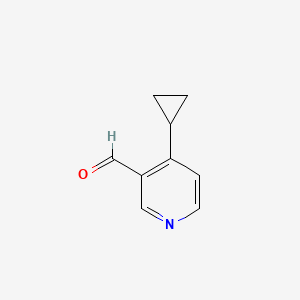

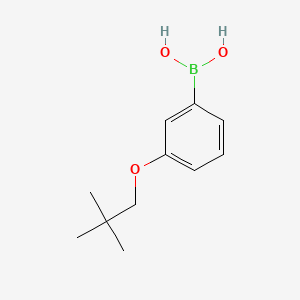



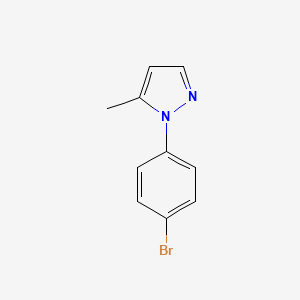

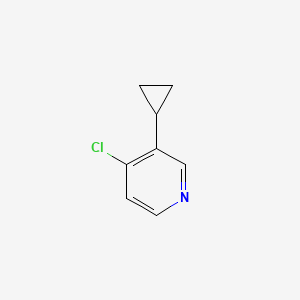
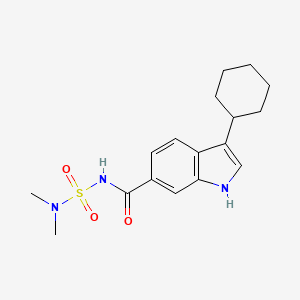
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)

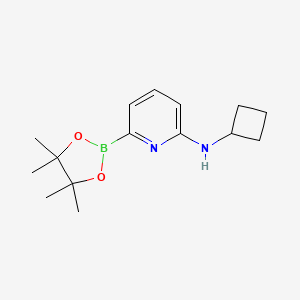
![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)